molecular formula C₁₄H₂₀NO₇P B1141882 Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate CAS No. 1219412-89-1

Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate

Cat. No. B1141882
M. Wt: 345.28
InChI Key:
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes that can include reactions such as the Lossen rearrangement and interactions with different arylidinemalononitrile derivatives or other reagents under specific conditions. For example, a study demonstrated the Lossen rearrangement mediated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the synthesis of ureas from carboxylic acids, achieving good yields without racemization under mild conditions (Thalluri et al., 2014). Another example involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives to prepare specific carboxylate derivatives (Mohamed, 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various analytical techniques. For instance, the structure of optically active compounds has been determined by fractional crystallization and X-ray diffraction analysis, providing insights into the stereochemistry and molecular conformation (Sakoda et al., 1992).

Chemical Reactions and Properties

Compounds such as ethyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate can undergo various chemical reactions, including oxidative scission and rearrangement reactions. For example, the oxidative scission of ethyl 2,2-dimethoxycyclopropanecarboxylates with lead tetraacetate has been documented, leading to the formation of monoalkylated fumric acid diesters and unusual anhydride bis-acetals (Graziano & Piccialli, 1999).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, can be characterized through methods such as X-ray crystallography. For instance, the crystal structure of ethyl-2-(4-aminophenoxy)acetate was determined, revealing its triclinic crystal system and providing insight into its molecular packing through Hirshfeld surface analysis (Altowyan et al., 2022).

Scientific Research Applications

Synthesis of Conformationally Restricted Dopamine Analogues

Research by Gentles et al. (1991) explores the synthesis of bridged 3-benzazepine derivatives using ethyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate. These derivatives act as conformationally restricted dopamine analogues, indicating the compound's utility in developing neurological drugs (Gentles, Middlemiss, Proctor, & Sneddon, 1991).

Synthesis of Antitumor Antibiotics

Liao, Wittek, and Cheng (1976) describe the synthesis of the C-D ring portion of streptonigrin, an antitumor antibiotic, where the compound plays a role in creating intermediates essential for the antibiotic's structure (Liao, Wittek, & Cheng, 1976).

Protection of Amino Alcohols and Carbonyl Compounds

Srivastava and Srivastava (2008) discuss a novel application of a catalyst in the protection of amino alcohols and carbonyl compounds, where ethyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate is used for synthesizing commercially important molecules (Srivastava & Srivastava, 2008).

Synthesis of Pyrrole-1-Acetic Acids as Anti-Inflammatory Agents

Ross and Sowell (1987) illustrate the synthesis of 3-substituted 2-amino-4,5-dimethylpyrrole-1-acetic acid derivatives, where the compound is a key intermediate in producing potential anti-inflammatory agents (Ross & Sowell, 1987).

Development of GPIIb/IIIa Integrin Antagonists

Hayashi et al. (1998) utilize the compound in developing ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, a potent and orally active fibrinogen receptor antagonist. This research highlights its role in cardiovascular drug development (Hayashi et al., 1998).

Safety And Hazards

The safety and hazards of “Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate” are not readily available. However, “Ethyl ((benzyloxy)carbonyl)glycinate” has been classified with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H3351.


Future Directions

Unfortunately, I couldn’t find any specific future directions for research on “Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate”.


properties

IUPAC Name

ethyl 2-dimethoxyphosphoryl-2-(phenylmethoxycarbonylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20NO7P/c1-4-21-13(16)12(23(18,19-2)20-3)15-14(17)22-10-11-8-6-5-7-9-11/h5-9,12H,4,10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCIYRLSZNPVJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(NC(=O)OCC1=CC=CC=C1)P(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate

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